Cas no 282547-27-7 (6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN)

6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN structure
282547-27-7 structure
商品名:6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN
CAS番号:282547-27-7
MF:C9H8FNO3
メガワット:197.163125991821
CID:4643740
PubChem ID:18414060

6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN 化学的及び物理的性質

名前と識別子

    • 6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN
    • インチ: 1S/C9H8FNO3/c10-7-4-6-2-1-3-14-9(6)8(5-7)11(12)13/h4-5H,1-3H2
    • InChIKey: MRPJATNDQWOMOH-UHFFFAOYSA-N
    • ほほえんだ: C1OC2=C([N+]([O-])=O)C=C(F)C=C2CC1

計算された属性

  • せいみつぶんしりょう: 197.04882128g/mol
  • どういたいしつりょう: 197.04882128g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1505344-5g
6-Fluoro-8-nitrochroman
282547-27-7 98%
5g
¥17774 2023-04-05
Enamine
EN300-6487314-0.05g
6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran
282547-27-7 95.0%
0.05g
$162.0 2025-03-15
Enamine
EN300-6487314-1.0g
6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran
282547-27-7 95.0%
1.0g
$699.0 2025-03-15
Enamine
EN300-6487314-2.5g
6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran
282547-27-7 95.0%
2.5g
$1370.0 2025-03-15
Chemenu
CM416883-1g
6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN
282547-27-7 95%+
1g
$844 2023-03-20
Aaron
AR01EJ3E-2.5g
6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN
282547-27-7 95%
2.5g
$1909.00 2023-12-14
A2B Chem LLC
AX56446-50mg
6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN
282547-27-7 95%
50mg
$206.00 2024-04-20
A2B Chem LLC
AX56446-250mg
6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN
282547-27-7 95%
250mg
$401.00 2024-04-20
A2B Chem LLC
AX56446-2.5g
6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN
282547-27-7 95%
2.5g
$1478.00 2024-04-20
1PlusChem
1P01EIV2-2.5g
6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN
282547-27-7 95%
2.5g
$1756.00 2024-05-07

6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN 関連文献

6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRANに関する追加情報

Introduction to 6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN (CAS No. 282547-27-7)

6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN, identified by its Chemical Abstracts Service (CAS) number 282547-27-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzopyran class, a structurally diverse group known for its broad spectrum of biological activities. The presence of both fluoro and nitro substituents in its molecular framework imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.

The structural features of 6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN include a fused benzene and pyran ring system, with the fluoro group at the 6-position and the nitro group at the 8-position. This arrangement not only enhances the compound's lipophilicity but also influences its interactions with biological targets. The dihydro substitution at the 3,4-position further modulates the molecule's conformation, potentially affecting its binding affinity and metabolic stability.

In recent years, there has been a growing interest in benzopyran derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that these compounds exhibit inhibitory activity against a range of enzymes and receptors involved in inflammatory pathways, cancer progression, and neurological disorders. The fluoro substituent, in particular, has been recognized for its ability to enhance metabolic stability and binding affinity, while the nitro group can serve as a pharmacophore for selective interactions with biological targets.

One of the most compelling aspects of 6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN is its potential application in oncology research. Preclinical studies have indicated that benzopyran derivatives can inhibit key signaling pathways involved in tumor growth and metastasis. The fluoro and nitro groups contribute to the compound's ability to interact with specific enzymes such as kinases and phosphodiesterases, which are often overexpressed in cancer cells. This targeted action makes it a valuable scaffold for developing novel anticancer agents.

Furthermore, the structural versatility of 6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN allows for further chemical modification to optimize its pharmacological properties. Researchers have explored various derivatives by introducing additional functional groups or altering the substitution pattern. These modifications have led to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. Such advancements underscore the importance of 6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN as a versatile intermediate in drug development.

The synthesis of 6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluoro group typically requires specialized fluorinating agents under inert conditions, while the nitration step demands careful temperature regulation to avoid side reactions. Despite these challenges, modern synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in further biochemical studies.

Recent advancements in computational chemistry have also contributed to our understanding of how 6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN interacts with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to various protein receptors, including those involved in pain modulation and neuroprotection. These findings align with experimental observations that demonstrate its potential as an analgesic agent. Additionally, computational studies have predicted that modifications to its structure could enhance its ability to cross the blood-brain barrier, opening up new possibilities for treating central nervous system disorders.

The pharmacokinetic properties of 6-FLUORO-8-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN are another area of active investigation. Animal models have been used to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary results suggest that this compound exhibits favorable bioavailability and moderate metabolic clearance rates. These findings are crucial for designing clinical trials aimed at evaluating its therapeutic efficacy and safety profile in human populations.

In conclusion,6-FLUORO-OCTRONIC ACID, characterized by CAS No. 282547277 is a structurally intriguing compound with significant potential in pharmaceutical research。 Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents。 Further studies are warranted to fully elucidate its biological activities and explore new applications in medicine。 As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes。

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